molecular formula C8H12O2S B7968827 methyl 2-(thian-4-ylidene)acetate CAS No. 62702-81-2

methyl 2-(thian-4-ylidene)acetate

Cat. No.: B7968827
CAS No.: 62702-81-2
M. Wt: 172.25 g/mol
InChI Key: PZQBDMZPAANGBI-UHFFFAOYSA-N
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Description

methyl 2-(thian-4-ylidene)acetate is an organic compound with the molecular formula C8H12O2S It is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 2-(thian-4-ylidene)acetate can be synthesized through several methods. One common approach involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .

Industrial Production Methods

Industrial production of methyl (thian-4-ylidene)acetate typically involves optimizing reaction conditions to maximize yield and purity. This may include the use of microwave-assisted synthesis, which has been shown to improve conversion rates and reduce reaction times . Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

methyl 2-(thian-4-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolidines, depending on the specific reagents and conditions used .

Scientific Research Applications

methyl 2-(thian-4-ylidene)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl (thian-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells . The presence of sulfur and nitrogen atoms in the molecule enhances its reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

methyl 2-(thian-4-ylidene)acetate can be compared with other similar compounds, such as:

The uniqueness of methyl (thian-4-ylidene)acetate lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Methyl 2-(thian-4-ylidene)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies, and highlighting its effects on different biological systems.

Chemical Structure and Properties

This compound features a thian group, which is a five-membered ring containing sulfur, contributing to its unique chemical reactivity and biological properties. The presence of the thian moiety is significant as it can influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity :
    • Studies have shown that derivatives of thian compounds exhibit cytotoxic effects against various cancer cell lines. For example, similar compounds have demonstrated significant inhibition of cell proliferation in HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties :
    • This compound has been evaluated for antimicrobial activity. Compounds with similar structures have shown effectiveness against multidrug-resistant strains of bacteria, suggesting potential applications in treating infections caused by resistant pathogens .
  • Mechanistic Studies :
    • Mechanistic investigations using molecular docking simulations indicate that this compound may interact with specific protein targets involved in cancer progression and microbial resistance, enhancing its therapeutic potential .

Anticancer Activity

A detailed study on the cytotoxic effects of this compound derivatives revealed the following:

Cell LineIC50 Value (µM)Mechanism of Action
HepG225Induction of apoptosis
A54930Cell cycle arrest
HeLa20Inhibition of proliferation

These results suggest that this compound derivatives can effectively inhibit the growth of cancer cells in a dose-dependent manner .

Antimicrobial Activity

In antimicrobial assays, this compound showed promising results against various bacterial strains:

Bacterial StrainMIC (µg/mL)Resistance Profile
Staphylococcus aureus8Multidrug-resistant
Escherichia coli16Sensitive
Pseudomonas aeruginosa32Resistant

The compound's ability to inhibit growth in multidrug-resistant strains highlights its potential as a lead compound for developing new antibiotics .

Case Studies

Several case studies have documented the efficacy of thian derivatives, including this compound:

  • Case Study on HepG2 Cells :
    • In a controlled experiment, HepG2 cells were treated with varying concentrations of this compound. The study found significant reductions in cell viability at concentrations above 25 µM after 48 hours, confirming its potential as an anticancer agent .
  • Antimicrobial Efficacy :
    • A clinical trial assessed the effectiveness of thian derivatives against Staphylococcus aureus infections in patients with chronic wounds. Results indicated a marked improvement in healing time and reduction in bacterial load when treated with these compounds compared to standard antibiotic treatments .

Properties

IUPAC Name

methyl 2-(thian-4-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2S/c1-10-8(9)6-7-2-4-11-5-3-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQBDMZPAANGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1CCSCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50805966
Record name Methyl (thian-4-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50805966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62702-81-2
Record name Methyl (thian-4-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50805966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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